Dabigatran impurity 22

Descripción general

Descripción

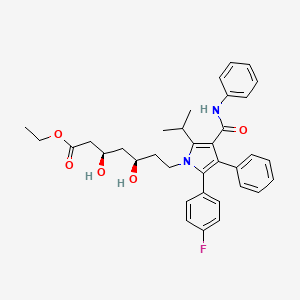

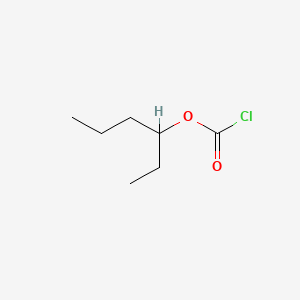

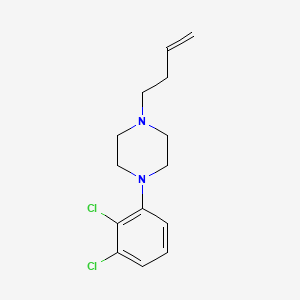

Dabigatran impurity 22, also known as 3-Hexyl Chloroformate, is a potential impurity in the synthesis of Dabigatran Etexilate Mesylate . Dabigatran Etexilate Mesylate is a nonpeptide and direct thrombin inhibitor .

Synthesis Analysis

The synthesis of Dabigatran and its impurities has been analyzed using LC-MS methods . The analysis was carried out on a Shimadzu Shim-pack XR-ODS II column with a mobile phase containing water with 0.1% of formic acid as mobile phase A and acetonitrile as mobile phase B in a gradient program .Chemical Reactions Analysis

The chemical reactions involving Dabigatran and its impurities have been analyzed using LC-MS methods . The impurities were characterized by ESI-MS .Aplicaciones Científicas De Investigación

Analytical Method Development

Dabigatran impurity 22: is crucial in the development of analytical methods such as Liquid Chromatography-Mass Spectrometry (LC-MS) . Researchers utilize this impurity to validate the specificity and robustness of their analytical methods. For instance, a sensitive and validated LC-MS method has been developed for the analysis of Dabigatran and its main impurities in Active Pharmaceutical Ingredients (API) and pharmaceutical dosage forms .

Drug Design and Synthesis Optimization

The synthesis of Dabigatran and its derivatives can lead to the formation of various impurities, including Dabigatran impurity 22 . By studying these impurities, chemists can optimize the synthesis process to minimize their formation, leading to more efficient and cost-effective manufacturing processes .

Therapeutic Drug Monitoring

In therapeutic drug monitoring, Dabigatran impurity 22 can be used as a marker to evaluate the concentration of Dabigatran in the plasma. This is important for ensuring that patients receive the correct dosage for optimal therapeutic effect .

Safety and Hazards

The safety data sheet for Dabigatran impurity D suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It also recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Mecanismo De Acción

Target of Action

Dabigatran impurity 22, also known as Dabigatran etexilate, primarily targets thrombin , a key protein in the coagulation cascade . Thrombin plays a crucial role in the conversion of fibrinogen to fibrin, leading to blood clot formation .

Mode of Action

Dabigatran impurity 22 acts as a direct and reversible inhibitor of thrombin . It binds to the active site of the thrombin molecule, preventing thrombin-mediated activation of coagulation factors . Furthermore, it can inactivate thrombin even when thrombin is fibrin-bound, reducing thrombin-mediated inhibition of fibrinolysis and potentially enhancing fibrinolysis .

Biochemical Pathways

The action of Dabigatran impurity 22 affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot . By inhibiting thrombin, it prevents the conversion of fibrinogen to fibrin, a key step in clot formation . This results in an anticoagulant effect, reducing the risk of thromboembolic events .

Pharmacokinetics

Dabigatran impurity 22 exhibits predictable pharmacokinetics, allowing for a fixed-dose regimen without the need for coagulation monitoring . In healthy volunteers, peak plasma concentrations of dabigatran are reached approximately 2 hours after oral administration . The elimination half-life is 12 to 14 hours, with clearance predominantly occurring via renal excretion of unchanged drug . The pharmacokinetic profile of dabigatran is consistent across a broad range of different patient populations and is unaffected by gender, body weight, ethnic origin, obesity, and mild-to-moderate hepatic impairment .

Result of Action

The molecular and cellular effects of Dabigatran impurity 22’s action primarily involve the inhibition of thrombin, leading to a reduction in blood clot formation . This results in an anticoagulant effect, which can help prevent conditions such as stroke and systemic embolism in patients with non-valvular atrial fibrillation .

Action Environment

The action of Dabigatran impurity 22 can be influenced by various environmental factors. For instance, it was found to be less susceptible to photolysis and oxidative stress . Considerable degradation was observed under acidic hydrolysis and oxidative stress conditions . These factors can potentially influence the compound’s action, efficacy, and stability.

Propiedades

IUPAC Name |

hexan-3-yl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClO2/c1-3-5-6(4-2)10-7(8)9/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMSXSTNHWZHSLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC)OC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

58906-62-0 | |

| Record name | 3-Hexyl chloroformate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K37H4L3YKL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B601584.png)

![(2E)-2-[2-(4-fluorophenyl)-2-oxo-1-phenylethylidene]-4-methyl-3-oxo-N-phenylpentanamide](/img/structure/B601593.png)